(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone
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Overview
Description
“(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” is a heterocyclic compound with a bridge-headed nitrogen atom. It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds are found in various natural products and exhibit significant biological activities . Notably, they are utilized in medicinal chemistry, pharmaceuticals, and material sciences.
Preparation Methods
The synthesis of this compound involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. Here’s the synthetic route:
- Enaminonitriles react with benzohydrazides via a transamidation mechanism.
- Nucleophilic addition with nitrile occurs.
- Subsequent condensation leads to the formation of the target compound. This method demonstrates good functional group tolerance and broad substrate scope, resulting in excellent yields .
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
“(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” finds applications in:
- Medicinal chemistry: As RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
- Treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
- Material sciences .
Mechanism of Action
The compound’s effects involve molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While highlighting its uniqueness, it’s essential to compare “(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” with related compounds. Unfortunately, specific similar compounds were not mentioned in the available literature .
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(3-methylphenyl)-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H11N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)15-12-7-2-3-8-16(12)17/h2-9H,1H3 |
InChI Key |
DMIQLNLROAFXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C=CC=C3 |
Origin of Product |
United States |
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